molecular formula C16H30N4 B12514042 4-N,6-N-dihexylpyrimidine-4,6-diamine

4-N,6-N-dihexylpyrimidine-4,6-diamine

Cat. No.: B12514042
M. Wt: 278.44 g/mol
InChI Key: XPANREGFWLXBCT-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-N,6-N-dihexylpyrimidine-4,6-diamine typically involves the reaction of pyrimidine-4,6-diamine with hexyl halides under basic conditions. A common synthetic route includes:

    Starting Materials: Pyrimidine-4,6-diamine and hexyl bromide.

    Reaction Conditions: The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF).

    Procedure: The pyrimidine-4,6-diamine is dissolved in DMF, and potassium carbonate is added to the solution. Hexyl bromide is then added dropwise, and the reaction mixture is stirred at elevated temperatures (e.g., 80-100°C) for several hours.

    Purification: The product is purified by recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and advanced purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

4-N,6-N-dihexylpyrimidine-4,6-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the hexyl groups or the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrimidine derivatives with hydroxyl or carbonyl groups, while reduction may produce amine derivatives .

Scientific Research Applications

4-N,6-N-dihexylpyrimidine-4,6-diamine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-N,6-N-dihexylpyrimidine-4,6-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use. For example, in antimicrobial research, it may inhibit bacterial enzymes, while in cancer research, it may interfere with cell signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 4-N,6-N-dimethylpyrimidine-4,6-diamine
  • 4-N,6-N-diethylpyrimidine-4,6-diamine
  • 4-N,6-N-dipropylpyrimidine-4,6-diamine

Comparison

4-N,6-N-dihexylpyrimidine-4,6-diamine is unique due to its longer hexyl chains, which can influence its solubility, reactivity, and biological activity compared to its shorter-chain analogs. The hexyl groups may enhance its hydrophobic interactions, making it more effective in certain applications .

Properties

Molecular Formula

C16H30N4

Molecular Weight

278.44 g/mol

IUPAC Name

4-N,6-N-dihexylpyrimidine-4,6-diamine

InChI

InChI=1S/C16H30N4/c1-3-5-7-9-11-17-15-13-16(20-14-19-15)18-12-10-8-6-4-2/h13-14H,3-12H2,1-2H3,(H2,17,18,19,20)

InChI Key

XPANREGFWLXBCT-UHFFFAOYSA-N

Canonical SMILES

CCCCCCNC1=CC(=NC=N1)NCCCCCC

Origin of Product

United States

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